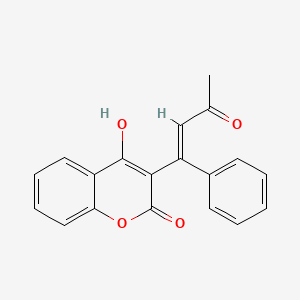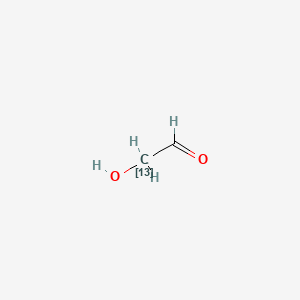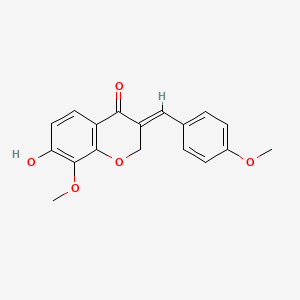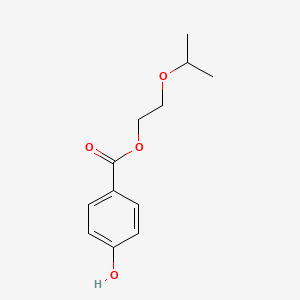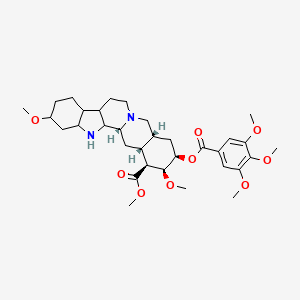
(+/-)-β-Hydrastine-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(+/-)-β-Hydrastine-d3 is a deuterated form of hydrastine, an isoquinoline alkaloid found in the plant Goldenseal (Hydrastis canadensis). This compound is of interest due to its potential applications in various scientific fields, including chemistry, biology, and medicine. The deuterium labeling in this compound makes it particularly useful for research involving metabolic studies and tracing experiments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+/-)-β-Hydrastine-d3 typically involves the incorporation of deuterium atoms into the hydrastine molecule. This can be achieved through various synthetic routes, including:
Hydrogen-Deuterium Exchange: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents.
Deuterated Reagents: Using deuterated reagents in the synthesis of hydrastine can lead to the incorporation of deuterium atoms at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of specialized equipment and techniques to handle deuterium gas and deuterated solvents safely and efficiently.
Chemical Reactions Analysis
Types of Reactions
(+/-)-β-Hydrastine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms, such as dihydrohydrastine.
Substitution: Nucleophilic substitution reactions can occur at specific positions in the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and amines (NH2-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions include N-oxide derivatives, reduced forms like dihydrohydrastine, and various substituted hydrastine derivatives.
Scientific Research Applications
(+/-)-β-Hydrastine-d3 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of hydrastine metabolism.
Biology: Employed in studies involving enzyme interactions and cellular uptake mechanisms.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the development of new pharmaceuticals and as a standard in analytical chemistry for the quantification of hydrastine in biological samples.
Mechanism of Action
The mechanism of action of (+/-)-β-Hydrastine-d3 involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes, such as topoisomerases, which are involved in DNA replication and repair. This inhibition can lead to the disruption of cellular processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
Hydrastine: The non-deuterated form of (+/-)-β-Hydrastine-d3, commonly found in Goldenseal.
Berberine: Another isoquinoline alkaloid with similar biological activities.
Palmatine: An alkaloid structurally related to hydrastine with potential therapeutic effects.
Uniqueness
This compound is unique due to its deuterium labeling, which enhances its stability and allows for precise tracing in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of hydrastine is crucial.
Properties
CAS No. |
1346598-42-2 |
|---|---|
Molecular Formula |
C21H21NO6 |
Molecular Weight |
386.418 |
IUPAC Name |
(3R)-6,7-dimethoxy-3-[(5S)-6-(trideuteriomethyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C21H21NO6/c1-22-7-6-11-8-15-16(27-10-26-15)9-13(11)18(22)19-12-4-5-14(24-2)20(25-3)17(12)21(23)28-19/h4-5,8-9,18-19H,6-7,10H2,1-3H3/t18-,19+/m0/s1/i1D3 |
InChI Key |
JZUTXVTYJDCMDU-ORDZOMCNSA-N |
SMILES |
CN1CCC2=CC3=C(C=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OCO3 |
Synonyms |
(3S)-rel-6,7-Dimethoxy-3-[(5R)-5,6,7,8-tetrahydro-6-(methyl-d3)-1,3-dioxolo[4,5-g]isoquinolin-5-yl]-1(3H)-isobenzofuranone; (+/-)-Hydrastine-d3; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-13C]Glycolaldehyde](/img/structure/B583812.png)
![3-{[(Tert-butoxycarbonyl)amino]methyl}-4-chlorobenzoic acid](/img/structure/B583813.png)
